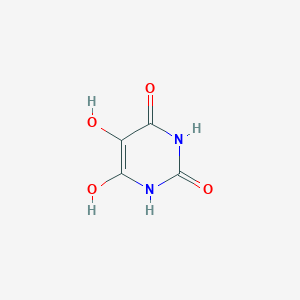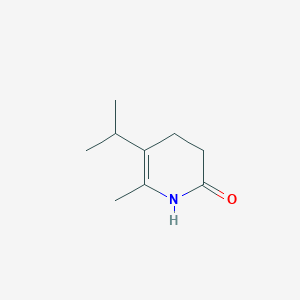
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one, also known as MPDPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, leading to increased synaptic transmission and enhanced cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce anxiety, and enhance motor coordination. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and neurotoxic agents.
実験室実験の利点と制限
One advantage of using 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one in lab experiments is its high selectivity for MAO-B, making it a useful tool for studying the function of this enzyme. This compound is also relatively stable and has a long half-life, allowing for prolonged exposure in in vitro and in vivo experiments. However, one limitation of using this compound is its potential toxicity at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a drug candidate for the treatment of addiction and withdrawal symptoms. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
合成法
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one is synthesized through a multistep process that involves the reaction of 2-methyl-3-oxobutanoic acid with ammonia and formaldehyde. The resulting product is then treated with hydrochloric acid to yield this compound. This synthesis method has been extensively studied and optimized to produce high yields of pure this compound.
科学的研究の応用
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has been studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience. In medicine, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, this compound has been investigated as a potential drug candidate for the treatment of addiction and withdrawal symptoms. In neuroscience, this compound has been used as a tool to study the function of certain neurotransmitter systems and their role in behavior.
特性
| 101714-82-3 | |
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC名 |
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)8-4-5-9(11)10-7(8)3/h6H,4-5H2,1-3H3,(H,10,11) |
InChIキー |
DORADTSPBYNRGY-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC(=O)N1)C(C)C |
正規SMILES |
CC1=C(CCC(=O)N1)C(C)C |
同義語 |
2(1H)-Pyridinone,3,4-dihydro-6-methyl-5-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)




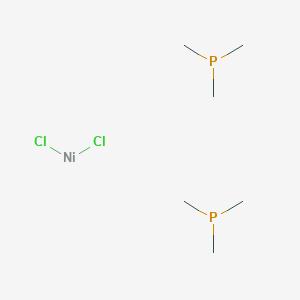
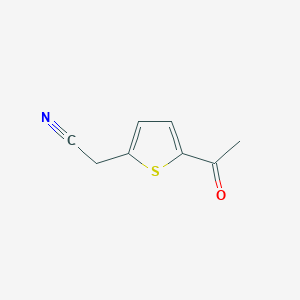
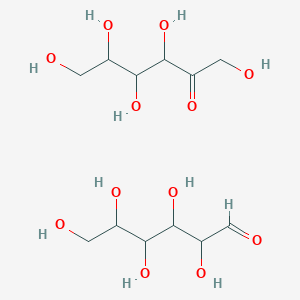
![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)


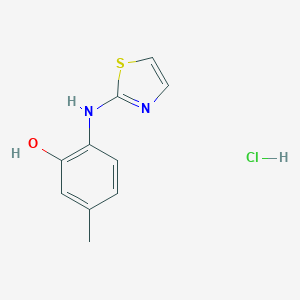
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
